

# "reactivity and stability of Methyl thioacetate"

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## Compound of Interest

Compound Name: Methyl thioacetate

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An In-depth Technical Guide to the Reactivity and Stability of **Methyl Thioacetate**

Authored For: Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl thioacetate** ( $\text{CH}_3\text{C}(\text{O})\text{SCH}_3$ ) is a simple yet significant organosulfur compound belonging to the thioester class.[1][2] Its unique reactivity, characterized by the electrophilic carbonyl carbon and the properties of the sulfur atom, makes it a valuable intermediate in organic synthesis and a subject of interest in biochemical research.[3][4] This document provides a comprehensive technical overview of the chemical properties, stability profile, and reactivity of **methyl thioacetate**, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a resource for scientific and development applications.

## Physicochemical Properties

**Methyl thioacetate** is a colorless to pale yellow liquid with a characteristic strong, unpleasant sulfurous or garlic-like odor in its pure form.[2][3] It is soluble in organic solvents like alcohol and oil.[3][5] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **Methyl Thioacetate**

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>6</sub> OS	[3][5]
Molecular Weight	90.14 g/mol	[2][6]
CAS Number	1534-08-3	[3][5]
Density	1.013 g/cm <sup>3</sup>	[2]
Boiling Point	95-97 °C @ 760 mmHg	[2][5]
Refractive Index	1.460-1.468	[5]
Polar Surface Area	17.07 Å <sup>2</sup>	[1][7]
logP (o/w)	0.859 (est.)	[8]
pKa (Strongest Basic)	-6 (est.)	[1][7]

## Stability and Handling

### Chemical Stability

The stability of **methyl thioacetate** is highly dependent on the chemical environment.

- **Hydrolytic Stability:** Thioesters are generally more susceptible to hydrolysis than their oxygen ester counterparts, a critical feature of their biochemical role (e.g., in Acetyl-CoA).[9] **Methyl thioacetate** is readily hydrolyzed to acetic acid and methanethiol.[4][10] This reaction is catalyzed by both acids and bases, with base-catalyzed hydrolysis being particularly rapid.[4][11] At neutral pH, while more reactive than esters, thioesters like **methyl thioacetate** are stable enough for many applications, with a reported half-life of 80-40 days for similar compounds.[9] The rate constant (k<sub>b</sub>) for base-catalyzed hydrolysis of S-**methyl thioacetate** has been reported as 0.14 M<sup>-1</sup>s<sup>-1</sup>. [9]
- **Thermal Stability:** While specific decomposition temperatures are not readily available, safe handling procedures recommend keeping the compound away from heat and ignition sources, suggesting potential for thermal degradation.[12][13]
- **Oxidative/Reductive Stability:** Information regarding specific oxidation and reduction reactions is limited in the searched literature. However, the sulfur atom is susceptible to

oxidation, and the carbonyl group can be reduced under appropriate conditions, typical for thioesters.

## Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of **methyl thioacetate** and ensuring safety.

- **Handling:** Work should be conducted in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid contact with skin and eyes.<sup>[12][14]</sup> Use non-sparking tools and take precautions against static discharge, as it is a flammable liquid.<sup>[12][13]</sup>
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.<sup>[12][13]</sup> It should be stored away from incompatible materials, heat, sparks, and open flames.<sup>[12][13]</sup>

## Chemical Reactivity

The reactivity of **methyl thioacetate** is dominated by the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution. The C-S bond is weaker and less polarized than the C-O bond in esters, and there is less double-bond character, which contributes to the higher reactivity of the carbonyl group.<sup>[9][15]</sup>

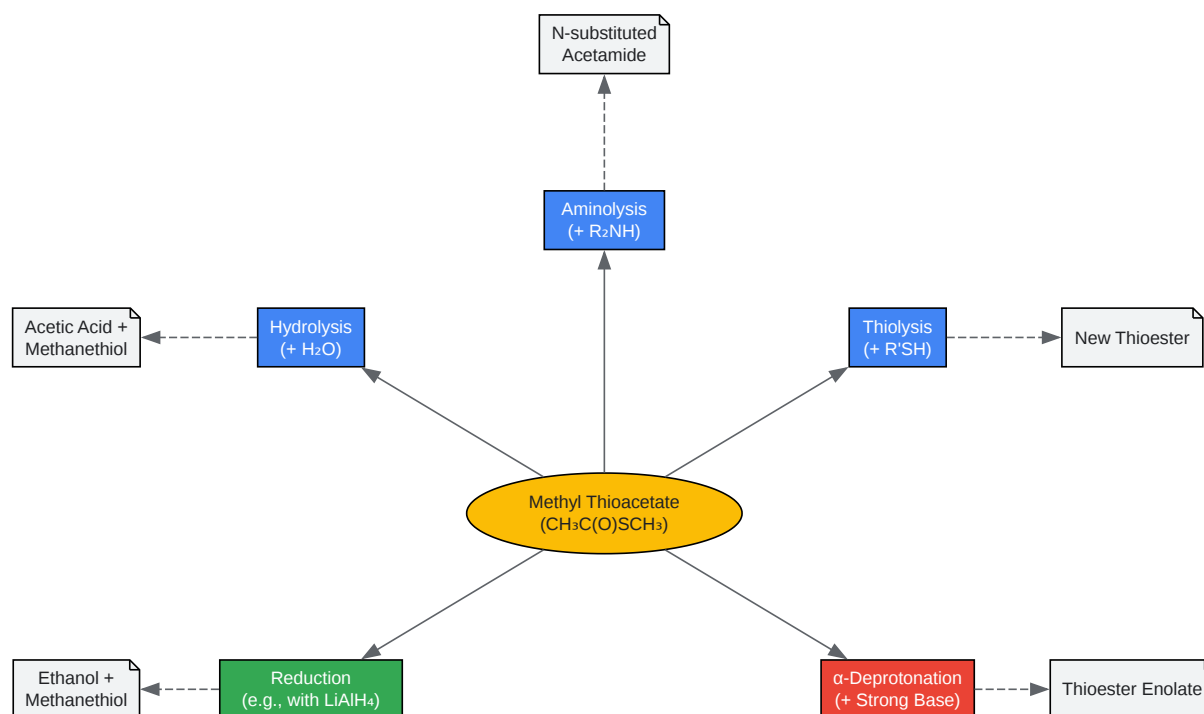
## Nucleophilic Acyl Substitution

This is the most important reaction pathway for **methyl thioacetate**. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the methanethiolate leaving group.

- **Hydrolysis:** As discussed under stability, reaction with water (or hydroxide) yields acetic acid and methanethiol. The base-catalyzed pathway is particularly efficient due to the generation of the highly nucleophilic hydroxide ion.<sup>[11]</sup> A theoretical study of the alkaline hydrolysis in solution confirms a stepwise mechanism involving a tetrahedral intermediate, rather than a concerted S<sub>N</sub>2-type reaction.<sup>[11]</sup>

Caption: Base-catalyzed hydrolysis of **methyl thioacetate** proceeds via a tetrahedral intermediate.

- Reactivity with other Nucleophiles: **Methyl thioacetate** serves as an acetylating agent for various nucleophiles.
  - Amines (Aminolysis): Reacts with primary and secondary amines to form amides. This reaction is fundamental in peptide synthesis where thioesters are used as activated acyl donors.
  - Thiols (Thiolysis): Undergoes thiol-thioester exchange reactions, where an external thiol displaces the methanethiol group.<sup>[9]</sup> This is relevant in native chemical ligation and biological acyl transfer.<sup>[9][16]</sup>
  - Alcohols (Alcoholysis): Reacts with alcohols, typically under acid or base catalysis, to form oxygen esters in a transesterification-type reaction.



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Caption: Key reaction pathways for **methyl thioacetate**.

## Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **methyl thioacetate**.

Table 2: Spectroscopic Data for **Methyl Thioacetate**

Technique	Key Features and Observations	Source(s)
$^1\text{H}$ NMR	$\delta$ (ppm): $\sim 2.3$ (s, 3H, $-\text{SCH}_3$ ), $\sim 2.4$ (s, 3H, $-\text{C}(\text{O})\text{CH}_3$ ).	[5]
$^{13}\text{C}$ NMR	$\delta$ (ppm): $\sim 11.5$ ( $-\text{SCH}_3$ ), $\sim 30.0$ ( $-\text{C}(\text{O})\text{CH}_3$ ), $\sim 195.0$ ( $\text{C}=\text{O}$ ).	[5]
IR Spectroscopy	$\nu$ ( $\text{cm}^{-1}$ ): $\sim 1690$ - $1715$ ( $\text{C}=\text{O}$ stretch). The carbonyl stretching force constant is similar to that of ketones.	[5][15]
Mass Spec (EI)	$m/z$ : 90 ( $\text{M}^+$ ), 47 ( $[\text{CH}_3\text{S}]^+$ ), 43 ( $[\text{CH}_3\text{CO}]^+$ , base peak).	[17][18]

## Experimental Protocols

The following sections provide generalized protocols for the synthesis and hydrolysis of S-aryl thioacetates, which are applicable to **methyl thioacetate** with appropriate modifications.

### Protocol: Synthesis of a Thioester via Thiol Acylation

This protocol describes a general method for synthesizing thioesters, adaptable for **methyl thioacetate**, by reacting a thiol with an acetylating agent.[19]

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methanethiol (or its sodium salt, sodium thiomethoxide) (1.0 eq) in a suitable anhydrous solvent (e.g., THF,  $\text{CH}_2\text{Cl}_2$ ).
- **Addition of Reagents:** Cool the solution to  $0\text{ }^\circ\text{C}$  in an ice bath.
- Slowly add a base (e.g., triethylamine, 1.1 eq) if starting from the free thiol.
- Add an acetylating agent, such as acetyl chloride or acetic anhydride (1.1 eq), dropwise to the stirred solution.

- Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.<sup>[19][20]</sup>
- Workup: Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers.
- Wash the combined organic extracts sequentially with water and brine.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude **methyl thioacetate** can be purified by distillation if necessary.<sup>[19]</sup>

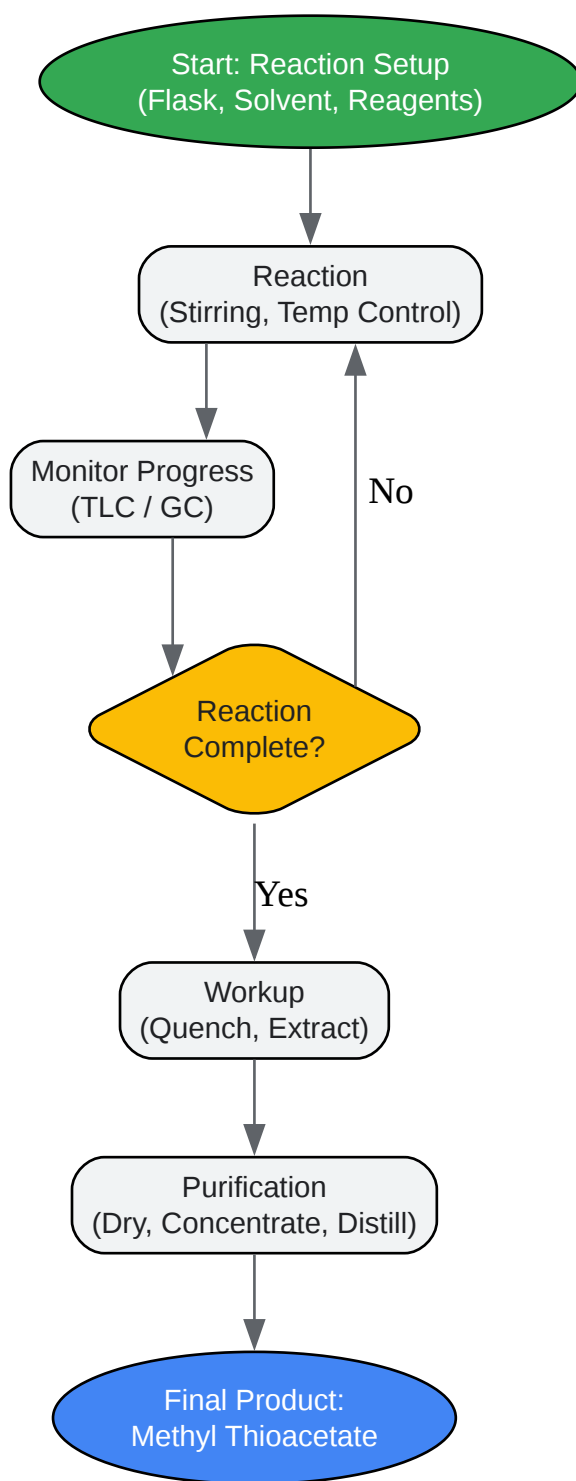
## Protocol: Base-Catalyzed Hydrolysis of Methyl Thioacetate

This protocol outlines the hydrolysis of the thioester to yield the corresponding carboxylate and thiol.<sup>[19]</sup>

- Reaction Setup: Dissolve **methyl thioacetate** (1.0 eq) in a suitable solvent such as methanol or a THF/water mixture in a round-bottom flask.
- Hydrolysis: Add an aqueous base solution (e.g., 1 M NaOH, 2-3 eq) to the solution.
- Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or GC-MS.
- Workup: After completion (disappearance of the starting thioester), cool the mixture in an ice bath.
- Carefully acidify the solution with an aqueous acid (e.g., 1 M HCl) to a pH of ~2-3 to protonate the carboxylate and any remaining thiolate.

- Extraction: Transfer the mixture to a separatory funnel and extract the products with an appropriate organic solvent (e.g., diethyl ether).
- Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to isolate the acetic acid and methanethiol (note: methanethiol is a volatile and malodorous gas).





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Caption: A generalized workflow for the synthesis of **methyl thioacetate**.

## Conclusion

**Methyl thioacetate** exhibits a well-defined profile of stability and reactivity, primarily governed by the thioester functional group. Its susceptibility to nucleophilic attack, particularly hydrolysis, is a key characteristic that distinguishes it from oxygen esters and underpins its utility as an acyl donor in both synthetic and biological contexts. A thorough understanding of its properties, handling requirements, and reaction pathways is essential for its effective and safe use in research and development.

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